(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
Overview
Description
“(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate” is an organic compound with the molecular formula C13H19NO3 . It is a carbamate ester, which is a category of organic compounds with the general formula R2NC(O)OR . Carbamates are formally derived from carbamic acid (NH2COOH) .
Synthesis Analysis
The synthesis of “(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate” is generally obtained by reacting phenylglycinol with t-butyl chloroformate . During the reaction, phenylglycinol and tert-butyl chloroformate are added into the reaction flask, and reacted under the action of an auxiliary catalyst (such as dimethylamine) to generate the target product .
Molecular Structure Analysis
The molecular structure of “(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate” consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 237.295 Da and the monoisotopic mass is 237.136490 Da .
Chemical Reactions Analysis
As a carbamate, “(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate” can participate in various chemical reactions. In water solutions, the carbamate anion slowly equilibrates with the ammonium NH+4 cation and the carbonate CO2−3 or bicarbonate HCO−3 anions .
Physical And Chemical Properties Analysis
“(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate” has a density of 1.1±0.1 g/cm3, a boiling point of 382.4±35.0 °C at 760 mmHg, and a flash point of 185.0±25.9 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 59 Å2 .
Scientific Research Applications
Pharmaceutical Manufacturing
Chiral phenylglycinol, which includes BOC-L-Phenylglycinol, is a very important chemical in pharmaceutical manufacturing . It’s often used as a key building block for many pharmaceuticals synthesis .
Synthesis of Neurotrophic Agents
Enantiopure phenylglycinols, including BOC-L-Phenylglycinol, are used in the synthesis of neurotrophic agents . These agents are used to support the growth, survival, and differentiation of both developing and mature neurons.
Synthesis of h5-HT1D Receptor Agonists
BOC-L-Phenylglycinol is used in the synthesis of h5-HT1D receptor agonists . These agonists are used in the treatment of migraines and other types of headaches.
Synthesis of Antimitotic Agents
BOC-L-Phenylglycinol is used in the synthesis of antimitotic agents . These agents inhibit mitosis (cell division), and are used in cancer treatment to stop the proliferation of cancer cells.
Synthesis of P21-Activated Kinases (PAK4) Inhibitors
BOC-L-Phenylglycinol is used in the synthesis of p21-activated kinases (PAK4) inhibitors . These inhibitors are used in cancer treatment, as PAK4 plays a crucial role in the growth and spread of cancer cells.
Peptide Synthesis
BOC-L-Phenylglycinol is used in peptide synthesis . Peptides have a wide range of applications in medicine, including as hormones, neurotransmitters, and as pharmaceutical drugs.
Biocatalytic Cascade Systems
BOC-L-Phenylglycinol is used in biocatalytic cascade systems . These systems use a series of biocatalytic reactions to convert bio-based materials into high value-added chiral compounds .
Synthesis of Chiral Compounds
BOC-L-Phenylglycinol is used in the synthesis of chiral compounds . These compounds have a high degree of specificity and are used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
BOC-L-Phenylglycinol, also known as (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate or (S)-(+)-2-(Boc-amino)-2-phenylethanol, is a compound with a variety of potential applications in the field of organic synthesis, pharmaceuticals, agrochemicals, and dye fields .
Target of Action
It’s known that this compound is used as a starting material for the enantioselective synthesis of piperidine-containing alkaloids . These alkaloids have a wide range of biological activities and can interact with various targets in the body.
Mode of Action
It’s known that the compound is used in the synthesis of other compounds, where it likely interacts with its targets through chemical reactions .
Biochemical Pathways
BOC-L-Phenylglycinol is involved in the synthesis of phenylglycinol-derived oxazolopiperidone lactams . These lactams are used as starting materials for the enantioselective synthesis of piperidine-containing alkaloids . The exact biochemical pathways affected by these compounds can vary widely depending on the specific alkaloid synthesized.
Pharmacokinetics
Its physical and chemical properties, such as its melting point (1410 to 1470 °C), boiling point (3894±350 °C at 760 mmHg), and insolubility in water , may influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of BOC-L-Phenylglycinol’s action are likely dependent on the specific compounds it is used to synthesize. For example, when used to synthesize piperidine-containing alkaloids, the resulting compounds can have a wide range of biological activities .
Action Environment
The action, efficacy, and stability of BOC-L-Phenylglycinol can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at room temperature . Furthermore, its efficacy and action can be influenced by the pH and the presence of other compounds in the reaction environment.
properties
IUPAC Name |
tert-butyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDIOGYTZBKRGI-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426848 | |
Record name | tert-Butyl [(1S)-2-hydroxy-1-phenylethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | |
CAS RN |
117049-14-6 | |
Record name | (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117049146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl [(1S)-2-hydroxy-1-phenylethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-[(N-tert-Butoxycarbonyl)amino]-2-phenylethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4CBC55RQN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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